molecular formula C24H19NO4 B2617040 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide CAS No. 923217-43-0

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide

Cat. No. B2617040
CAS RN: 923217-43-0
M. Wt: 385.419
InChI Key: XRJMFQAFDZJYRF-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, also known as BMF-6, is a chemical compound that has been studied for its potential use in various scientific applications.

Scientific Research Applications

Organic Synthesis and Catalysis

Research has shown that benzamide derivatives, including compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, are pivotal in organic synthesis. For example, they are used in the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process is enhanced by the presence of substituents on the aromatic ring of benzamide derivatives, contributing to high enantioselectivity and yields in reactions (Inokuma, Hoashi, & Takemoto, 2006).

Receptor Imaging Agents

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide and its analogues have been explored as potential imaging agents. For instance, iodobenzamide analogues have demonstrated effectiveness in targeting D-2 dopamine receptors in the central nervous system, suggesting their utility in receptor imaging for diagnostic purposes (Murphy, Kung, Kung, & Billings, 1990).

Antitumor Activity

Dihydrobenzofuran lignans and related compounds, structurally similar to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, have been identified as potential antitumor agents. These compounds exhibit significant activity against tumor cell lines by inhibiting tubulin polymerization, suggesting their role in cancer therapy (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).

properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-20-13-10-18(25-24(27)17-8-11-19(28-2)12-9-17)14-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJMFQAFDZJYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide

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